6-Methyl-2-(trifluoromethyl)benzo[d]thiazole
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Overview
Description
6-Methyl-2-(trifluoromethyl)benzo[d]thiazole is a heterocyclic compound that features a benzothiazole ring substituted with a methyl group at the 6th position and a trifluoromethyl group at the 2nd position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Methyl-2-(trifluoromethyl)benzo[d]thiazole typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-aminobenzothiazole with trifluoromethylating agents in the presence of a base. The reaction conditions often include the use of solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) and temperatures ranging from room temperature to reflux conditions .
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. These methods often utilize automated systems to control reaction parameters such as temperature, pressure, and reactant concentrations. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
6-Methyl-2-(trifluoromethyl)benzo[d]thiazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents like N-bromosuccinimide (NBS) for bromination reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups such as halogens, alkyl, or aryl groups .
Scientific Research Applications
6-Methyl-2-(trifluoromethyl)benzo[d]thiazole has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its anticancer, antimicrobial, and anti-inflammatory properties.
Industry: Utilized in the development of advanced materials, including polymers and dyes.
Mechanism of Action
The mechanism of action of 6-Methyl-2-(trifluoromethyl)benzo[d]thiazole involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and modulating biochemical pathways. For instance, it may inhibit enzyme activity by binding to the active site or allosteric sites, thereby affecting metabolic processes .
Comparison with Similar Compounds
Similar Compounds
2-Methylbenzothiazole: Lacks the trifluoromethyl group, resulting in different chemical properties and reactivity.
6-Trifluoromethylbenzothiazole: Lacks the methyl group, which affects its biological activity and applications.
2,4-Disubstituted thiazoles: These compounds have different substituents at the 2nd and 4th positions, leading to varied biological activities.
Uniqueness
6-Methyl-2-(trifluoromethyl)benzo[d]thiazole is unique due to the presence of both methyl and trifluoromethyl groups, which confer distinct electronic and steric properties. These features enhance its reactivity and potential as a versatile intermediate in organic synthesis and drug development .
Properties
Molecular Formula |
C9H6F3NS |
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Molecular Weight |
217.21 g/mol |
IUPAC Name |
6-methyl-2-(trifluoromethyl)-1,3-benzothiazole |
InChI |
InChI=1S/C9H6F3NS/c1-5-2-3-6-7(4-5)14-8(13-6)9(10,11)12/h2-4H,1H3 |
InChI Key |
CYBOCWUHPCSUEB-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C=C1)N=C(S2)C(F)(F)F |
Origin of Product |
United States |
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